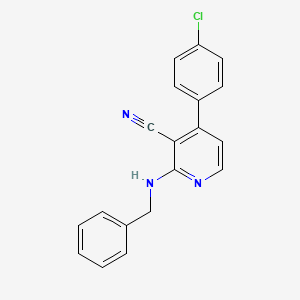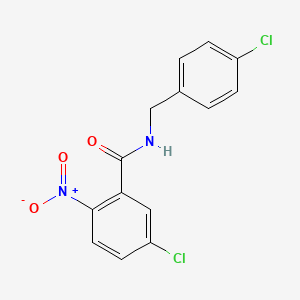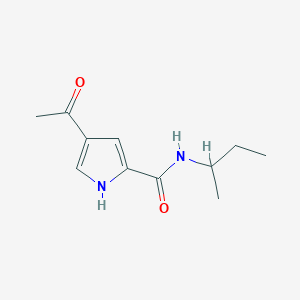
Boc-(S)-3-Amino-3-(2-thienyl)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-(S)-3-Amino-3-(2-thienyl)-propionic acid is a type of organoboron compound . It is a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
Synthesis Analysis
The synthesis of this compound can be achieved through several methods. One of the main strategies to build up borinic acids relies either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) . Another method involves the iridium-catalyzed asymmetric hydrogenation of β-amino ketones .Molecular Structure Analysis
The molecular formula of this compound is C11H15NO4S . Its molecular weight is 257.31 g/mol . The structure of this compound includes two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids .Chemical Reactions Analysis
Boronic acid, a stable and generally a non-toxic group, is easily synthesized and can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration . The Suzuki–Miyaura (SM) coupling reaction is one of the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions .Applications De Recherche Scientifique
1. Catalyst for N-tert-Butoxycarbonylation of Amines
N-tert-Butoxycarbonylation of amines, including chiral a-amino alcohols and esters, is efficiently catalyzed using H3PW12O40. This method is beneficial for producing N-Boc derivatives chemoselectively in excellent yields, important for peptide synthesis due to the N-Boc moiety's resistance to racemization (Heydari et al., 2007).
2. Modeling of Peptide Surrounding of [FeFe] Hydrogenase
In the study of [FeFe] hydrogenase, amino acids containing disulphides, such as Boc-4-amino-1,2-dithiolane and Boc-Adp tert-butyl ester, are utilized to simulate influences of lysine on electrochemical properties of biomimetic compounds. This research aids in understanding the electrocatalytic properties of [Fe2S2] moieties (Apfel et al., 2009).
3. Synthesis of Terminal tert-Butoxycarbonyl Protected Hydrazino Acids
Terminal tert-butoxycarbonyl (Boc) protected hydrazino acids are synthesized using N-Boc-O-tosyl hydroxylamine, providing useful intermediates for modified peptides and biologically active heterocyclic derivatives (Baburaj & Thambidurai, 2012).
4. Use in Solid-Phase Synthesis
3-Mercaptopropionic acid serves as a versatile multidetachable linker for solid-phase synthesis. Its stability to Boc-SPPS protocols and resistance to nucleophilic attack make it ideal for introducing several C-terminal modifications during molecule synthesis (Camarero, Adeva, & Muir, 2006).
5. Modular Catalytic Synthesis of Biologically Active Compounds
Chiral 3-amino-3-aryloxindoles, biologically active compounds, are prepared using a Rh-catalyzed addition of arylboronic acids to isatin-derived N-Boc-protected ketimines. This method demonstrates wide scope and high functional-group compatibility (Marques & Burke, 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, which this compound may be involved in, is a key process in the synthesis of various organic compounds .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the result is the formation of a new carbon–carbon bond .
Action Environment
The suzuki–miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Boc-(S)-3-Amino-3-(2-thienyl)-propionic acid involves the protection of the amine group, followed by the addition of the thienyl group and the deprotection of the amine group.", "Starting Materials": [ "Boc-protected serine", "2-thiophenecarboxaldehyde", "Sodium triacetoxyborohydride", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Boc-protect the amine group of serine using Boc anhydride and triethylamine in dichloromethane", "React Boc-protected serine with 2-thiophenecarboxaldehyde in methanol using sodium triacetoxyborohydride as a reducing agent", "Hydrolyze the Boc group using hydrochloric acid in diethyl ether", "Neutralize the solution with sodium hydroxide", "Extract the product with diethyl ether", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the solution to obtain the desired product" ] } | |
Numéro CAS |
500770-66-1 |
Formule moléculaire |
C12H17NO4S |
Poids moléculaire |
271.33 g/mol |
Nom IUPAC |
(2S)-2-[amino(thiophen-2-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)8(10(14)15)9(13)7-5-4-6-18-7/h4-6,8-9H,13H2,1-3H3,(H,14,15)/t8-,9?/m0/s1 |
Clé InChI |
IRIMDUUDRBJWIS-IENPIDJESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@@H](C(C1=CC=CS1)N)C(=O)O |
SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CS1 |
SMILES canonique |
CC(C)(C)OC(=O)C(C(C1=CC=CS1)N)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chlorofuro[2,3-c]pyridine-5-carboxylic acid](/img/structure/B3037522.png)

![2,6-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide](/img/structure/B3037525.png)
![2-[(2,6-dichlorophenyl)sulfanyl]-N'-(diphenylmethylene)propanohydrazide](/img/structure/B3037530.png)
![4-[(2,5-dichlorophenyl)sulfanyl]-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3037532.png)
methanone](/img/structure/B3037533.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[(4-methylphenyl)methyl]imidazole](/img/structure/B3037534.png)
![(4-Chlorophenyl)(4-hydroxy-4-{[(3-methoxyphenyl)sulfanyl]methyl}piperidino)methanone](/img/structure/B3037538.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-fluorophenyl)sulfanyl]-1-ethanone](/img/structure/B3037540.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine](/img/structure/B3037541.png)
![5-(4-Chlorophenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]-4-[4-(2-fluoro-4-propylphenyl)phenyl]pyrimidine](/img/structure/B3037542.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3037543.png)

